molecular formula C13H10N2 B8790096 8-Phenylimidazo[1,2-a]pyridine

8-Phenylimidazo[1,2-a]pyridine

Cat. No. B8790096
M. Wt: 194.23 g/mol
InChI Key: QXUAAPWZHYNMAM-UHFFFAOYSA-N
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Patent
US04596872

Procedure details

Combine 9 g (46 mmol) of the product from Example 3 with 50 g of "activated" manganese dioxide in 200 ml of methylene chloride, and heat to reflux for 8 hr. Filter off the solids and remove the solvent in vacuo. Crystallize the residue from ether to provide the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]3[N:9]([CH:13]=[CH:14][N:15]=3)[CH2:10][CH2:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:1]1([C:7]2[C:8]3[N:9]([CH:13]=[CH:14][N:15]=3)[CH:10]=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=2N(CCC1)C=CN2
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hr
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Filter off the solids
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallize the residue from ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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